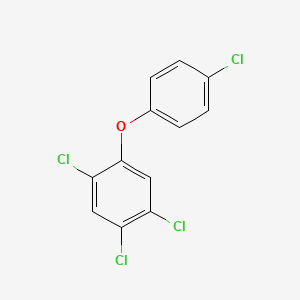

2,4,4',5-Tetrachlorodiphenyl ether

Descripción general

Descripción

2,4,4’,5-Tetrachlorodiphenyl ether: is a chemical compound with the molecular formula C12H6Cl4O . It is a member of the polychlorinated diphenyl ethers family, which are known for their structural similarity to polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve selective chlorination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,4,4’,5-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The reaction is monitored to ensure consistent quality and yield of the final product .

Análisis De Reacciones Químicas

Hydroxylation Pathways

- Aromatic hydroxylation : In rat metabolic studies, 2,4,4',5-tetrachlorodiphenyl ether undergoes hydroxylation at ortho and meta positions, forming mono- and dihydroxy derivatives as major metabolites. This process accounts for >64% of excreted metabolites in fecal matter .

- Minor ether bond cleavage : Scission of the ether bond occurs in <10% of cases, yielding chlorinated phenolic compounds .

Table 1: Metabolic Byproducts in Rodent Studies

| Reaction Type | Major Products | Yield (%) | Source |

|---|---|---|---|

| Aromatic hydroxylation | 3-OH-2,4,4',5-tetrachloroether | 64 | |

| Ether bond cleavage | 4-chlorophenol derivatives | <10 |

Dechlorination by Nanoscale Zero-Valent Iron (nZVI)

- Stepwise dechlorination : Analogous to PBDE debromination , nZVI removes chlorine atoms sequentially, favoring meta > para > ortho positions.

- Kinetics : Reaction rates correlate with molecular orbital energy () and heat of formation (). Lower values increase susceptibility to electron transfer .

Table 2: Positional Reactivity in Dechlorination

| Chlorine Position | Relative Reactivity | Half-Life (Days) | Source |

|---|---|---|---|

| Meta | High | 4–6 | |

| Para | Moderate | 8–10 | |

| Ortho | Low | >14 |

Hydrolysis and Stability

- Aquatic stability : The ether bond resists hydrolysis under neutral pH but undergoes slow cleavage in alkaline conditions (pH >10) .

- Byproducts : Hydrolysis yields 2,4,5-trichlorophenol and 4-chlorophenol fragments .

Environmental and Biological Interactions

- Bioaccumulation : Log ≈6.1 , indicating high lipid affinity and biomagnification potential in aquatic food chains .

- Enzyme induction : Acts as a weak aryl hydrocarbon receptor (AhR) agonist, inducing CYP1A1/EROD activity at concentrations >3.08 mg/kg .

Comparative Reactivity with Structural Analogues

| Property | This compound | PCB 74 (2,4,4',5-TCB) |

|---|---|---|

| Electrophilicity | Moderate ( eV) | High ( eV) |

| Metabolic Half-Life | 7 days (rats) | 14 days (rats) |

| Environmental Persistence | 5–10 years | 15–20 years |

Aplicaciones Científicas De Investigación

Chemistry: 2,4,4’,5-Tetrachlorodiphenyl ether is used as a model compound in studies of polychlorinated diphenyl ethers. It helps in understanding the chemical behavior and environmental impact of these compounds .

Biology and Medicine: Research on 2,4,4’,5-Tetrachlorodiphenyl ether includes its effects on biological systems. Studies have shown that it can interact with biological molecules, leading to potential toxic effects .

Industry: In industry, 2,4,4’,5-Tetrachlorodiphenyl ether is used in the production of flame retardants and other specialty chemicals. Its stability and resistance to degradation make it valuable in various applications .

Mecanismo De Acción

The mechanism of action of 2,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound is known to activate the aryl hydrocarbon receptor, leading to changes in gene expression and potential toxic effects .

Comparación Con Compuestos Similares

- 2,2’,4,4’-Tetrachlorodiphenyl ether

- 2,3,4,4’-Tetrachlorodiphenyl ether

- 2,4,4’,6-Tetrachlorodiphenyl ether

Comparison: 2,4,4’,5-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern. This pattern influences its chemical reactivity and biological activity. Compared to other tetrachlorodiphenyl ethers, it may exhibit different environmental persistence and toxicity profiles .

Actividad Biológica

2,4,4',5-Tetrachlorodiphenyl ether (commonly referred to as TCDE) is a member of the polychlorinated biphenyl (PCB) family, which are known for their persistence in the environment and potential adverse effects on human health and ecosystems. This article provides a comprehensive overview of the biological activity of TCDE, including its mechanisms of action, toxicological effects, and implications for environmental health.

- Chemical Formula : C12H6Cl4

- Molecular Weight : 319.02 g/mol

- Density : 1.441 g/cm³

- Boiling Point : 365.6ºC

- Melting Point : 106.53ºC

Mechanisms of Biological Activity

TCDE exhibits biological activity primarily through its interactions with cellular signaling pathways and receptor systems. The following mechanisms have been identified:

- Aryl Hydrocarbon Receptor (AhR) Activation : While some PCB congeners activate AhR, TCDE shows low affinity for this receptor, suggesting alternative pathways for its toxic effects .

- Calcium Homeostasis Disruption : Research indicates that TCDE can perturb calcium ion (Ca²⁺) homeostasis in neuronal cells, which is critical for normal neuronal function .

- Protein Kinase C (PKC) Translocation : TCDE has been shown to cause translocation of PKC in neuronal cultures, which is associated with various cellular responses including growth and differentiation .

Toxicological Effects

The toxicological profile of TCDE has been explored through various studies:

- Neurotoxicity : In vivo studies demonstrate that exposure to TCDE can lead to neurotoxic effects, impacting behavior and cognitive functions in animal models .

- Immunotoxicity : Exposure to PCBs, including TCDE, has been linked to immune system alterations, such as neutrophil activation and changes in cytokine production .

- Carcinogenic Potential : Epidemiological studies suggest a correlation between PCB exposure and increased risks of certain cancers, including lymphoma .

Case Studies

Several case studies have highlighted the biological activity and health implications of TCDE:

- Neurotoxicity Assessment in Rats : A study utilized a polymeric implant system to assess the neurotoxic effects of TCDE in adolescent male rats. Results indicated significant behavioral changes and neurochemical alterations following subacute exposure .

- Environmental Impact Studies : Research conducted on PCB contamination in aquatic environments showed that organisms exposed to TCDE exhibited bioaccumulation and biomagnification in food webs, raising concerns about ecological health .

Data Tables

The following table summarizes key findings regarding the biological activity of TCDE:

Propiedades

IUPAC Name |

1,2,4-trichloro-5-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOJXWNARBQHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210242 | |

| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61328-45-8 | |

| Record name | 2,4,4′,5-Tetrachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.